(2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a prop-2-enamide moiety
Mechanism of Action
Target of Action
Compounds like “(2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide” often target proteins or enzymes in the body. For instance, similar compounds have been found to target enzymes like EGFR and VEGFR-2 .
Mode of Action
The compound might interact with its targets by binding to their active sites, thereby modulating their activity. This can result in changes to the biochemical processes that these targets are involved in .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, if it targets EGFR and VEGFR-2, it might affect pathways related to cell growth and angiogenesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, compounds with higher lipophilicity often have better passive cellular uptake .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it induces ROS-mediated apoptosis in cancer cells, it could lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of benzylamine with 3-(4-methoxyphenyl)prop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to a single bond.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of (2E)-N-benzyl-3-(4-hydroxyphenyl)prop-2-enamide.
Reduction: Formation of (2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- (E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide
- Entacapone
Uniqueness
(2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
IUPAC Name |
(E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-16-10-7-14(8-11-16)9-12-17(19)18-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,18,19)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXMGBLRXNJNJI-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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